Fungicidal Activity Against Botrytis cinerea – Complete Inhibition Versus Partial Inhibition Within the Same Series
In a head-to-head comparison of eight pyridyl-oxazole carboxamide analogs (6a–6h), the target compound 6b (3-methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide) achieved 100% inhibition of Botrytis cinerea at 100 mg/L, matching the performance of six other analogs (6a, 6c–6e, 6g, 6h) while clearly outperforming compound 6f, which showed only 90% inhibition at the identical concentration [1]. This within-series differentiation establishes a minimal activity threshold that 6f fails to meet, directly excluding 6f from applications requiring complete B. cinerea inhibition.
| Evidence Dimension | Fungicidal inhibition rate against Botrytis cinerea |
|---|---|
| Target Compound Data | 100% inhibition at 100 mg/L (compound 6b) |
| Comparator Or Baseline | Compound 6f: 90% inhibition at 100 mg/L; Compounds 6a, 6c–6e, 6g, 6h: 100% inhibition at 100 mg/L |
| Quantified Difference | 6b vs. 6f: +10 percentage points (absolute); 6b matches the maximal achievable inhibition in this series |
| Conditions | In vitro fungicidal assay; Botrytis cinerea; compound concentration 100 mg/L; data reported in Table 1 of Chen et al. (2021) |
Why This Matters
Procurement of the correct analog (6b) ensures full B. cinerea inhibition rather than a 10% deficit observed with the structurally distinct 6f variant, which may determine success or failure in fungicide discovery campaigns.
- [1] Chen, S.; Zhang, D.L.; Ren, C.L.; Zou, W.Q.; Tian, X.Y.; Du, X.H.; Tan, C.X. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules 2021, 26, 3883. https://doi.org/10.3390/molecules26133883 View Source
